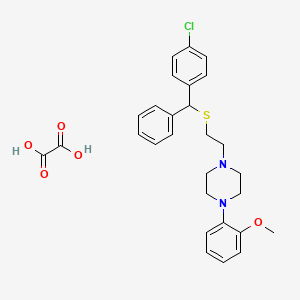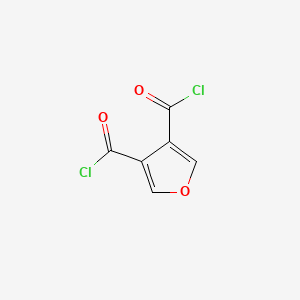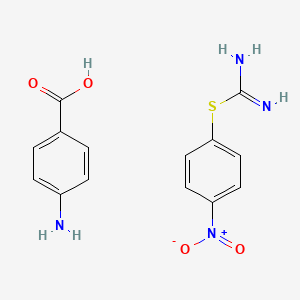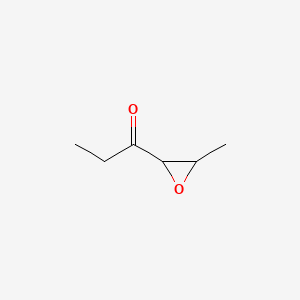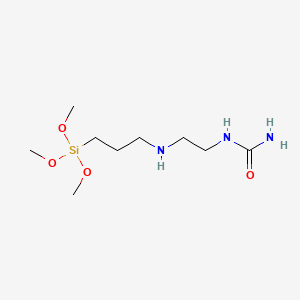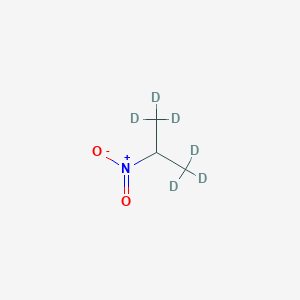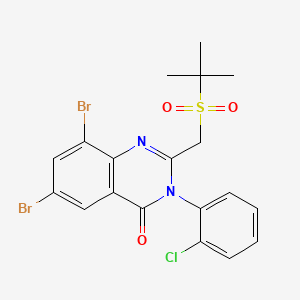
N,N''-(Iminoethylene)diurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’'-(Iminoethylene)diurea is a chemical compound with the molecular formula C6H15N5O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an iminoethylene group and two urea groups, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’'-(Iminoethylene)diurea typically involves the reaction of ethylenediamine with urea under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at around 100°C to facilitate the formation of the desired product. The reaction can be represented as follows:
Ethylenediamine+Urea→N,N”-(Iminoethylene)diurea
Industrial Production Methods
In industrial settings, the production of N,N’'-(Iminoethylene)diurea is scaled up using continuous flow reactors. This method ensures a consistent supply of the compound with high purity. The reaction conditions are optimized to achieve maximum yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’'-(Iminoethylene)diurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The urea groups in the compound can participate in substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of N,N’'-(Iminoethylene)diurea.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups replacing the urea groups.
Applications De Recherche Scientifique
N,N’'-(Iminoethylene)diurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiozonant, protecting plant tissues from oxidative injury caused by ozone.
Medicine: Explored for its potential therapeutic properties, including its role in modulating oxidative stress.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of N,N’'-(Iminoethylene)diurea involves its interaction with molecular targets and pathways related to oxidative stress. The compound is known to activate antioxidant defense mechanisms, thereby protecting cells and tissues from oxidative damage. Key molecular targets include enzymes involved in the antioxidant defense system, such as superoxide dismutase and catalase.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediurea: Similar in structure but with different functional groups.
N,N’'-(Iminodiethylene)diurea: Another related compound with slight variations in the molecular structure.
Uniqueness
N,N’'-(Iminoethylene)diurea is unique due to its specific iminoethylene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific chemical reactivity and stability.
Propriétés
Numéro CAS |
23270-61-3 |
|---|---|
Formule moléculaire |
C6H15N5O2 |
Poids moléculaire |
189.22 g/mol |
Nom IUPAC |
2-[2-(carbamoylamino)ethylamino]ethylurea |
InChI |
InChI=1S/C6H15N5O2/c7-5(12)10-3-1-9-2-4-11-6(8)13/h9H,1-4H2,(H3,7,10,12)(H3,8,11,13) |
Clé InChI |
QZFZMOICRGKJNU-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(=O)N)NCCNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)

